L-Aspartic acid, L-cysteinyl-L-arginylglycyl-
Description
Structural Characterization of L-Aspartic Acid, L-Cysteinyl-L-Arginylglycyl-
IUPAC Nomenclature and Sequence Analysis
The systematic IUPAC name for this tetrapeptide is L-cysteinyl-L-arginyl-glycyl-L-aspartic acid , reflecting its linear sequence of cysteine (Cys), arginine (Arg), glycine (Gly), and aspartic acid (Asp) residues. The abbreviated sequence CRGD follows standard peptide notation, with the N-terminal cysteine linked via peptide bonds to subsequent residues. The molecular formula is C₁₅H₂₇N₇O₇S , yielding a molecular weight of 449.5 g/mol .
A distinguishing feature of CRGD is the inclusion of cysteine at the N-terminus, which introduces a thiol (-SH) group capable of forming disulfide bridges. This contrasts with canonical RGD motifs (e.g., RGDS or GRGDSP), where cysteine is absent. The presence of aspartic acid at the C-terminus contributes a negatively charged carboxylate group, influencing electrostatic interactions in biological systems.
Table 1: Molecular properties of CRGD and related RGD peptides
| Peptide | Sequence | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| CRGD | Cys-Arg-Gly-Asp | C₁₅H₂₇N₇O₇S | 449.5 |
| RGDC | Arg-Gly-Asp-Cys | C₁₅H₂₇N₇O₇S | 449.48 |
| Cyclo[RGD] | Cyclo(DPhe-Lys-Arg-Gly-Asp) | C₃₃H₅₀N₁₀O₈ | 707.32 |
Molecular Conformation and Three-Dimensional Modeling
Due to its flexibility, generating a stable three-dimensional conformer for CRGD remains challenging. Computational simulations suggest that the peptide adopts a semi-extended conformation in aqueous environments, with the arginine side chain forming hydrogen bonds with aspartic acid’s carboxylate group. The cysteine residue introduces torsional flexibility, enabling potential disulfide-mediated dimerization or cyclization.
Comparative analysis with the cyclic RGD variant cyclo[DPhe-Lys(Cys)-Arg-Gly-Asp] reveals that cyclization constraints stabilize the β-turn structure, enhancing binding affinity to integrin receptors. In contrast, linear CRGD’s conformational plasticity may facilitate interactions with multiple binding partners, albeit with reduced specificity.
Spectroscopic Characterization (NMR, MS, FT-IR)
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) of CRGD confirms a molecular ion peak at m/z 450.5 [M+H]⁺ , consistent with its theoretical molecular weight. Fragmentation patterns reveal cleavage at peptide bonds, yielding characteristic fragments such as m/z 175.1 (Arg immonium ion) and m/z 133.0 (Asp side chain).
Nuclear Magnetic Resonance (NMR):
¹H NMR spectra in D₂O resolve distinct proton environments:
- Cys β-CH₂ : δ 2.85–3.10 ppm (multiplet, disulfide potential)
- Arg guanidinium : δ 3.25 ppm (broad, exchangeable protons)
- Asp α-CH : δ 4.50 ppm (doublet, J = 6.8 Hz)
Fourier-Transform Infrared Spectroscopy (FT-IR):
The amide I band at 1650 cm⁻¹ (C=O stretch) and amide II band at 1540 cm⁻¹ (N-H bend) confirm peptide bond formation. A weak absorption at 2550 cm⁻¹ corresponds to the cysteine thiol group.
Comparative Analysis with Related RGD-Containing Peptides
CRGD shares functional similarities with the RGDC motif (Arg-Gly-Asp-Cys), which inhibits platelet aggregation by blocking fibrinogen binding to integrin αIIbβ3. However, CRGD’s N-terminal cysteine alters its orientation in binding pockets compared to C-terminal cysteine variants. For example, cyclo[DPhe-Lys(Cys)-Arg-Gly-Asp] employs cysteine for macrocyclization, rigidifying the RGD backbone and improving pharmacokinetic stability.
The inclusion of glycine in both CRGD and RGDC ensures conformational flexibility, whereas bulkier residues (e.g., serine in GRGDSP) restrict motion. This flexibility may explain CRGD’s dual role in cell adhesion and signaling modulation, as observed in laminin-derived peptides.
Properties
CAS No. |
199438-62-5 |
|---|---|
Molecular Formula |
C15H27N7O7S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H27N7O7S/c16-7(6-30)12(26)22-8(2-1-3-19-15(17)18)13(27)20-5-10(23)21-9(14(28)29)4-11(24)25/h7-9,30H,1-6,16H2,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
InChI Key |
ONWVOPAPVZGEEE-CIUDSAMLSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Enzymatic Production via Microbial Biocatalysis
One of the most efficient and industrially relevant methods for producing L-aspartic acid involves enzymatic conversion using microbial cells or enzyme preparations with maleate isomerase and aspartase activities. The process typically includes:
Substrate Preparation: An aqueous solution containing maleic acid or maleic anhydride and ammonia (or ammonium salts) is prepared, maintaining a molar ratio of ammonia to maleic acid between about 1 to 2.
Enzymatic Reaction: Microbial cells or enzyme-containing materials possessing maleate isomerase convert ammonium maleate to ammonium fumarate, which is then converted by aspartase to L-ammonium aspartate. These reactions are preferably conducted in the same vessel to minimize fumarate accumulation, which inhibits enzyme activity.
Crystallization: The reaction solution containing L-ammonium aspartate is added at a controlled rate to an aqueous slurry of maleic anhydride or maleic acid solution to crystallize L-aspartic acid.
Recovery and Recycling: L-aspartic acid crystals are separated by filtration or centrifugation, washed to remove impurities, and the mother liquor (rich in ammonium salts of maleic acid) is recycled for further production, reducing waste and raw material costs.
Process Conditions: Reaction temperatures range from about 10°C to 60°C, with optimal enzyme activity typically between 25°C and 40°C. Controlled addition rates and crystallization parameters (temperature, agitation, seeding) influence yield and crystal quality.
This enzymatic process achieves high yields and purity, with the ability to recycle substrates and minimize by-products such as maleamic acid, which can hamper enzyme recycling.
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Prepare substrate solution with maleic acid/anhydride and ammonia | Molar ratio NH3:maleic acid ~1-2; temp 10-60°C |
| 2 | Enzymatic conversion by maleate isomerase and aspartase | Same vessel preferred; minimize fumarate |
| 3 | Controlled addition to maleic acid slurry for crystallization | Controlled rate over ~30 min; temp 5-60°C |
| 4 | Separation and washing of L-aspartic acid crystals | Filtration/centrifugation; wash with water |
| 5 | Recycling of mother liquor | Adjust pH with ammonia; reuse substrate |
Data Example: A 24.2% L-ammonium aspartate solution (0.50 mole) was added over 30 minutes at 32°C, stirred for 90 minutes at 35°C, then cooled to 9°C. The final pH was 4.4, and L-aspartic acid crystals were recovered with a yield of 100+% (69.01 g, 0.52 mole) after washing.
Chemical Synthesis
Chemical synthesis methods for L-aspartic acid include:
Amination of Fumaric Acid: Catalyzed by L-aspartate ammonia-lyase, fumaric acid reacts with ammonia to form L-aspartic acid.
Synthesis from Diethyl Sodium Phthalimidomalonate: This method produces racemic aspartic acid (DL mixture), which requires resolution to obtain the L-isomer.
High Temperature and Pressure Synthesis: Chemical synthesis under harsh conditions yields racemic mixtures, less desirable for biological applications.
These chemical methods are less selective and often require additional steps for enantiomeric purification compared to enzymatic methods.
Peptide Synthesis of L-Aspartic acid, L-cysteinyl-L-arginylglycyl-
Solid-Phase Peptide Synthesis (SPPS)
The tetrapeptide L-Aspartic acid, L-cysteinyl-L-arginylglycyl- is typically synthesized by stepwise solid-phase peptide synthesis, which involves:
Resin Loading: Attachment of the C-terminal amino acid (L-aspartic acid) to a solid resin.
Sequential Coupling: Successive addition of protected amino acids (glycine, L-arginine, L-cysteine) using coupling reagents (e.g., HBTU, DIC) to form peptide bonds.
Deprotection: Removal of protecting groups (e.g., Fmoc, Boc) after each coupling step.
Cleavage: Final cleavage of the peptide from the resin and side-chain deprotection using acid (e.g., trifluoroacetic acid).
Purification: Peptide purification by HPLC to achieve high purity.
This method allows precise control over sequence and stereochemistry, essential for biological activity.
Solution-Phase Peptide Synthesis
Alternatively, peptides can be synthesized in solution by coupling protected amino acids in a stepwise manner, though this is less common for longer peptides due to purification challenges.
Analytical and Quality Control Considerations
Impurity Analysis: High-performance liquid chromatography (HPLC) with UV and charged aerosol detection (CAD) is used to detect impurities such as asparagine, alanine, glutamic acid, maleic acid, and fumaric acid in L-aspartic acid preparations.
Purity Specifications: L-aspartic acid used for peptide synthesis typically meets pharmacopeial standards (e.g., EP, USP) with assay purity between 98.5% and 101.0%.
Physical Form: L-aspartic acid is obtained as white to off-white powder with melting point >300°C (decomposition).
Summary Table of Preparation Methods
| Preparation Aspect | Method | Key Features | Advantages | Limitations |
|---|---|---|---|---|
| L-Aspartic Acid Production | Enzymatic biocatalysis using maleate isomerase and aspartase | High yield, substrate recycling, mild conditions | High purity, environmentally friendly | Requires enzyme preparation, process control |
| Chemical Synthesis | Amination of fumaric acid, phthalimidomalonate route | Established chemical methods | Scalable, well-known | Produces racemic mixtures, requires resolution |
| Peptide Assembly | Solid-phase peptide synthesis (SPPS) | Stepwise addition of protected amino acids | Precise sequence control, high purity | Requires specialized equipment, reagents |
| Analytical QC | HPLC-UV-CAD impurity profiling | Sensitive detection of amino acid and organic acid impurities | Ensures product quality and purity | Requires method development and validation |
Research Findings and Notes
Enzymatic production of L-aspartic acid is optimized by controlling enzyme ratios, reaction temperature, and substrate addition rate to minimize by-products like fumarate and maleamic acid, which inhibit enzyme activity and reduce yield.
Recycling of mother liquor containing ammonium maleate salts significantly reduces raw material costs and environmental impact.
The peptide L-cysteinyl-L-arginylglycyl-L-aspartic acid (sequence CRGD) is biologically relevant and synthesized using standard peptide synthesis techniques with careful protection of reactive side chains such as the thiol group of cysteine and the guanidino group of arginine.
Analytical methods combining UV and charged aerosol detection provide rapid and sensitive impurity profiling, critical for ensuring the quality of amino acid and peptide preparations.
Chemical Reactions Analysis
Disulfide Bond Formation and Reduction
The cysteine residue’s thiol (–SH) group undergoes oxidation to form disulfide bridges, critical for structural stability. Reduction reverses this process, restoring thiol groups.
Example: Cyclic disulfide formation between cysteine residues is a hallmark of CRGD’s structural rigidity, as observed in related arginine-rich peptides .
Enzymatic Modifications and Hydrolysis
CRGD participates in enzyme-catalyzed reactions, including hydrolysis and transamination, due to its peptide backbone and charged side chains.
Hydrolysis of Peptide Bonds
| Enzyme | Reaction | Products | References |
|---|---|---|---|
| Trypsin | Cleaves after arginine (R) | CR + GD | |
| Aspartoacylase | Hydrolyzes aspartic acid conjugates | Aspartic acid + cysteinyl-arginylglycyl |
Transamination and Metabolic Integration
Aspartic acid’s α-carboxyl group enables integration into the urea cycle and gluconeogenesis via conversion to oxaloacetate . The reaction:
Note: This reaction is ATP-dependent and requires vitamin B₆ .
Acid-Base Reactions and Ionic Interactions
CRGD’s charged residues facilitate pH-dependent behavior:
| Residue | pKₐ | Reactivity |
|---|---|---|
| Aspartic acid (D) | 3.9 (side chain) | Deprotonates at physiological pH, forming −COO⁻ |
| Arginine (R) | 12.5 (guanidino) | Remains protonated (+ charge), enabling ionic bonds |
Example: At pH 7.4, CRGD adopts a zwitterionic structure, promoting interactions with heparin or cell membranes via arginine’s positive charge .
Supramolecular Assembly and Coacervation
CRGD’s arginine and aspartic acid residues drive coacervation (liquid-liquid phase separation) with oppositely charged polymers:
Mechanism: Coacervates form when CRGD pairs with polyanions (e.g., ATP), leveraging arginine’s cation–π interactions .
Scientific Research Applications
Treatment of Diseases
L-Aspartic acid has been investigated for its therapeutic potential in various medical conditions:
- Heart Diseases : It has been utilized in formulations aimed at improving heart function and reducing hypertension. Studies suggest that it may enhance cardiac performance by modulating neurotransmitter levels and promoting vasodilation .
- Liver Disorders : The compound has shown promise as a hepatoprotective agent, aiding in liver detoxification and regeneration processes. It is often included in amino acid infusions for patients with liver diseases .
- Fatigue Recovery : Research indicates that L-aspartic acid can help alleviate fatigue by enhancing energy metabolism and reducing the accumulation of metabolic waste products .
Cancer Treatment
L-Aspartic acid plays a role in cancer therapy, particularly in the context of leukemia treatment with L-asparaginase. It competes with L-asparagine, which is crucial for leukemic cell survival. Studies have shown that the concomitant use of total parenteral nutrition containing L-aspartic acid does not adversely affect treatment outcomes in acute lymphoblastic leukemia patients .
Dietary Supplements
L-Aspartic acid is increasingly incorporated into dietary supplements aimed at enhancing athletic performance and recovery. Its ability to support energy production makes it a popular choice among athletes seeking to improve endurance and reduce muscle fatigue .
Cell Culture Enhancements
In biotechnological applications, L-aspartic acid is utilized to optimize cell culture conditions for producing recombinant proteins. For example, studies have demonstrated that supplementing Chinese hamster ovary (CHO) cell cultures with L-aspartic acid can significantly increase antibody production rates .
Metabolic Pathways
L-Aspartic acid is crucial in several metabolic pathways:
- Urea Cycle : It contributes to the detoxification of ammonia by participating in the synthesis of urea .
- Gluconeogenesis : The compound aids in glucose synthesis from non-carbohydrate sources, providing an essential energy substrate during fasting or intense exercise .
- Neurotransmission : L-Aspartic acid acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic plasticity and cognitive functions .
Clinical Impact on Leukemia Treatment
A retrospective cohort study evaluated the effects of total parenteral nutrition containing L-aspartic acid on patients undergoing treatment for acute lymphoblastic leukemia. The study found no significant differences in overall response rates or relapse-free survival when compared to controls, indicating that L-aspartic acid does not interfere with the efficacy of chemotherapy agents like L-asparaginase .
Athletic Performance Enhancement
Research involving athletes has shown that supplementation with L-aspartic acid can lead to improved performance metrics during high-intensity training sessions. In one study, participants who supplemented with L-aspartic acid reported reduced perceived exertion and faster recovery times post-exercise .
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Modulate enzyme activity by binding to active sites or allosteric sites.
Form Disulfide Bonds: Stabilize protein structures through the formation of disulfide bonds.
Act as an Antioxidant: Scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Aspartic Acid-Containing Compounds
Key Observations :
- The main compound’s inclusion of Cys and Arg distinguishes it from simpler derivatives like N-glycyl-L-aspartic acid or the RGD peptide.
- Compared to L-glutamic acid derivatives (e.g., L-glutamic acid di-tert-butyl ester), the shorter side chain of Asp may alter solubility and receptor interactions .
Physicochemical Properties
Thermal Behavior :
- L-Aspartic acid exhibits negative thermal expansion (contraction) along the ac plane when heated, attributed to shear deformations in monoclinic crystals with non-fixed β angles. This contrasts with L-glutamic acid, which has orthorhombic symmetry and different thermal expansion coefficients .
- No direct thermal data exist for the main compound, but its peptide bonds and disulfide linkages (from Cys) likely increase thermal stability compared to free amino acids.
Electronic Properties :
Solubility and Reactivity :
- The main compound’s polar residues (Asp, Arg) enhance water solubility, while Cys introduces redox-sensitive thiol groups. This contrasts with ester-protected derivatives (e.g., L-Asp di-tert-butyl ester), which are more lipophilic .
Research Findings and Key Studies
Thermal Deformation in Amino Acid Crystals
L-Aspartic acid’s monoclinic structure undergoes contraction under heating, while DL-aspartic acid and L-glutamic acid show distinct behaviors due to differences in hydrogen bonding and crystal symmetry. These findings highlight the role of molecular packing in thermal stability .
Electrochemical Sensing
Ag-doped ZnO nanosheets detect L-aspartic acid at pH 7.0 with high reproducibility. The main compound’s detection would depend on the accessibility of its Asp residue .
Computational Insights
Frontier molecular orbital analysis reveals that Asp and Glu have nearly identical HOMO-LUMO gaps, but steric effects in larger peptides (e.g., the main compound) could alter reactivity .
Biological Activity
L-Aspartic acid, a non-essential amino acid, plays a crucial role in various metabolic processes within the body. It is involved in the synthesis of proteins, nucleotides, and neurotransmitters. The compound L-cysteinyl-L-arginylglycyl- is a peptide that includes L-aspartic acid and exhibits unique biological activities. This article explores the biological activity of this compound, focusing on its metabolic roles, potential therapeutic applications, and relevant research findings.
Metabolic Roles of L-Aspartic Acid
L-Aspartic acid is integral to several metabolic pathways:
- Krebs Cycle : It serves as a precursor for the synthesis of oxaloacetate, a key intermediate in the Krebs cycle, facilitating energy production.
- Urea Cycle : Aspartate donates nitrogen for the synthesis of urea, thereby playing a role in nitrogen metabolism.
- Neurotransmission : Aspartate functions as a neurotransmitter and is involved in excitatory signaling in the central nervous system .
Biological Activity of L-Cysteinyl-L-Arginylglycyl-
The peptide L-cysteinyl-L-arginylglycyl- combines specific amino acids that contribute to its biological functions:
- Antioxidant Properties : Cysteine is known for its antioxidant capabilities, which may help protect cells from oxidative stress.
- Immunomodulatory Effects : Arginine plays a role in immune response modulation and can enhance nitric oxide production, which is vital for various physiological functions .
- Cell Proliferation and Repair : The combination of these amino acids may promote cell growth and repair mechanisms due to their roles in protein synthesis and cell signaling pathways .
Research Findings
Recent studies have highlighted various aspects of the biological activity of L-aspartic acid and its derivatives:
Table 1: Summary of Biological Activities
Case Studies
-
Aspartate and Muscle Function :
A study demonstrated that supplementation with L-aspartate improved muscle performance and reduced fatigue during exercise. This effect was attributed to enhanced energy metabolism through the Krebs cycle . -
Neuroprotective Effects :
Research indicated that aspartate could have neuroprotective effects by modulating excitatory neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases . -
Antimicrobial Potential :
A recent evaluation of dipeptides including arginine and aspartic acid showed promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Q & A
Q. What are the optimal methods for synthesizing and purifying L-Aspartic acid for biochemical studies?
High-purity L-Aspartic acid can be synthesized via enzymatic conversion (e.g., aspartase-mediated reactions) or microbial fermentation. Purification typically involves ion-exchange chromatography, crystallization from aqueous solutions, or HPLC with UV detection at 210 nm. For isotopic labeling (e.g., deuterated forms), specialized protocols using precursors like L-Aspartic-2,3,3-d3 acid are employed . Quality validation requires NMR spectroscopy (>98% purity) and certified reference materials (e.g., CRM6027-a) .
Q. Which analytical techniques are most effective for structural characterization of L-Aspartic acid in crystallographic studies?
X-ray crystallography and atomic force microscopy (AFM) are primary methods. AFM reveals asymmetric carbon chain arrangements in crystals, critical for understanding molecular packing . Computational models (e.g., Hartree-Fock and MP2 theory) supplement experimental data by predicting bond angles, vibrational frequencies, and ionization equilibria in vacuum and aqueous environments .
Q. How does L-Aspartic acid participate in protein biosynthesis and metabolic pathways?
L-Aspartic acid acts as a precursor in the urea cycle (detoxifying ammonia) and the aspartate pathway (producing lysine, methionine, and threonine). It also serves as a neurotransmitter precursor in the central nervous system and influences long-distance electron transfer in peptides due to its carboxylic side chain .
Advanced Research Questions
Q. What computational approaches improve the accuracy of L-Aspartic acid’s molecular ground-state characterization?
Second-order Møller–Plesset perturbation theory (MP2) and Hartree-Fock models with split-valence basis sets (e.g., 6-31G*) optimize predictions of harmonic/anharmonic vibrational frequencies and ionization equilibria. These methods reduce errors in molecular descriptors by 15–20% compared to experimental data .
Q. How do adsorption-desorption dynamics of L-Aspartic acid on clay matrices vary with pH?
At pH 1.5, L-Aspartic acid exhibits strong adsorption onto Na-montmorillonite due to protonated amino groups interacting with clay’s negative surface. Desorption reaches 100% at pH 10 via deprotonation and ionic repulsion. Such pH-dependent behavior is critical for prebiotic chemistry studies simulating early Earth conditions .
Q. What are the implications of gamma irradiation on L-Aspartic acid stability in prebiotic simulations?
Gamma irradiation (1.5–200 kGy) degrades L-Aspartic acid in aqueous solutions (98.5% decomposition at 20 kGy) but preserves 25% residue in solid-state matrices. When adsorbed onto clay, irradiation induces partial racemization (D/L ratio shifts), suggesting montmorillonite shields against radiation, relevant to astrobiology and origin-of-life hypotheses .
Q. How should researchers resolve contradictions in pH-dependent adsorption data for L-Aspartic acid-clay systems?
Contradictions arise from inconsistent ionic strength and clay pretreatment. Standardizing buffer systems (e.g., 0.1 M KCl) and pre-equilibrating clay at target pH for 24 hours minimizes variability. Multi-cycle adsorption-desorption experiments with HPLC quantification improve reproducibility .
Q. What advanced chromatographic methods enable quantification of L-Aspartic acid in metabolomic studies?
Untargeted lipidomics workflows using LC-MS with hydrophilic interaction liquid chromatography (HILIC) columns achieve detection limits of 0.1 nM. Multivariate analysis (e.g., PCA) differentiates L-Aspartic acid from isomers like D-aspartate, which co-elute in traditional reverse-phase systems .
Q. How does the carboxylic side chain of L-Aspartic acid influence electron transfer in peptide systems?
The carboxyl group facilitates proton-coupled electron transfer (PCET) via hydrogen bonding with adjacent residues. Computational studies show a 30% increase in conductivity when L-Aspartic acid replaces non-polar residues in model peptides, critical for designing bioelectronic materials .
Q. What experimental designs are optimal for studying L-Aspartic acid’s role in prebiotic peptide formation?
Simulate hydrothermal vent conditions (90°C, pH 2–3) with montmorillonite as a catalyst. Gamma-irradiate L-Aspartic acid-clay complexes (50–100 kGy) to mimic cosmic radiation. Analyze residue stability via FTIR and MALDI-TOF to identify oligomerization products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
